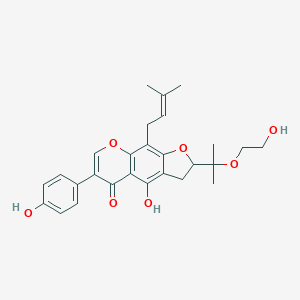

Frutinone A

描述

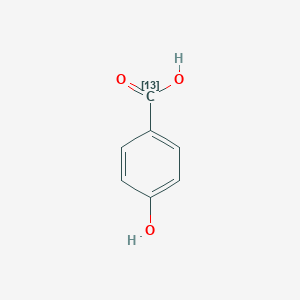

Frutinone A is a member of coumarins.

科学研究应用

抑制CYP1A2酶

从Polygala Fruticosa中提取的Frutinone A表现出显著的抗菌和抗真菌特性。一项关于其代谢的研究揭示了this compound作为CYP1A2酶的强效抑制剂。这种抑制暗示了使用含有this compound的草药提取物可能存在药物-草药相互作用风险(Thelingwani et al., 2012)。

合成和衍生研究

已经开发了this compound的高效合成技术,为探索其结构活性关系(SAR)提供了基础。这些方法使得能够快速制备this compound衍生物,从而可以广泛研究它们的抑制活性,特别是对CYP1A2酶(Shin et al., 2015)。

天然存在和抗真菌活性

作为一种染色酮香豆素,this compound在Polygala fruticosa中自然存在。它表现出强大的杀真菌活性,特别对抗Cladosporium cucumerinum,表明其作为天然抗真菌剂的潜力(Paolo et al., 1989)。

在糖尿病治疗中的治疗潜力

尽管不是直接针对this compound的研究,但一项研究调查了来自Amorpha fruticosa的5,7-二羟基-6-生育醇黄酮(DGF),表明该属植物化合物在治疗代谢性疾病如2型糖尿病中的潜力(Lee et al., 2016)。

抗肿瘤效应

与this compound在结构上相似的化合物Fruticuline A在体外和体内展示出多种抗肿瘤机制,表明类似于this compound的化合物在癌症治疗中的潜力(Corso et al., 2020)。

作用机制

Target of Action

Frutinone A, a natural product found in Polygala plants , primarily targets the Cytochrome P450 1A2 (CYP1A2) enzyme . CYP1A2 is a key enzyme involved in the metabolism of xenobiotics and endogenous compounds. It plays a crucial role in the detoxification of harmful substances and the activation of procarcinogens.

Mode of Action

This compound exhibits potent inhibitory activity towards the CYP1A2 enzyme

Result of Action

The primary molecular effect of this compound is the inhibition of CYP1A2, which can lead to altered drug metabolism. This can result in increased concentrations of certain drugs in the body, potentially enhancing their therapeutic effects or increasing their toxicity. Additionally, this compound has been reported to exhibit strong fungicidal activity against Cladosporium cucumerinum .

安全和危害

生化分析

Biochemical Properties

Frutinone A interacts with several enzymes and proteins. It has been reported to strongly inhibit the enzyme cytochrome P450 1A2 (CYP1A2) . This interaction could potentially influence various biochemical reactions in the body, given the broad role of CYP1A2 in drug metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It exhibits strong antiviral, anti-inflammatory, and antitumor activities . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It has been identified as a potent inhibitor of CYP1A2 . This inhibition is reversible and characterized by an IC of 0.56 μM . The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and potential changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potent inhibitory activity against CYP1A2 , it is plausible that the effects of this compound could change over time, depending on its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibitory activity against CYP1A2 , it is possible that the effects of this compound could vary with dosage, potentially exhibiting threshold effects or toxic/adverse effects at high doses.

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its interaction with CYP1A2 , an enzyme involved in the metabolism of many drugs and other xenobiotics

Transport and Distribution

Given its lipophilic nature , it is likely that it can pass through cell membranes and distribute within cells and tissues

Subcellular Localization

Given its lipophilic nature , it is likely that it can pass through cell membranes and localize within various subcellular compartments

属性

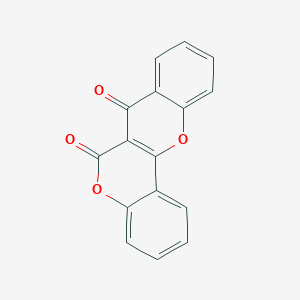

IUPAC Name |

chromeno[4,3-b]chromene-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFWULRHBGYKEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331693 | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38210-27-4 | |

| Record name | 6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38210-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frutinone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Frutinone A and where is it found?

A1: this compound is a naturally occurring chromonocoumarin, specifically a 6H, 7H-[1]benzopyrano[4,3-b][1]benzopyran-6,7-dione. It was first isolated from the leaves and root bark of Polygala fruticosa Berg. []. Further research has identified this compound in other Polygala species, including P. gazensis and P. teretifolia [].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H10O5 and a molecular weight of 306.27 g/mol. [, ]

Q3: What are the notable biological activities of this compound?

A3: this compound exhibits several biological activities: * Potent CYP1A2 Inhibition: this compound acts as a potent inhibitor of the cytochrome P450 enzyme CYP1A2, demonstrating mixed and competitive inhibition in vitro [, ].* Antifungal Activity: Studies have shown this compound to possess antifungal properties against Cladosporium cucumerinum and Candida albicans [, ].

Q4: How does this compound interact with CYP1A2?

A4: Research suggests this compound interacts with CYP1A2 through reversible binding, exhibiting both mixed (Ki = 0.48 µM) and competitive (Ki = 0.31 µM) inhibition, depending on the substrate used []. Docking simulations have proposed two potential binding sites within the CYP1A2 enzyme, one for inhibitors and one for substrates, suggesting a complex interaction mechanism [].

Q5: What is the significance of this compound's CYP1A2 inhibitory activity?

A5: The potent inhibition of CYP1A2 by this compound raises concerns about potential drug-herb interactions. As CYP1A2 plays a crucial role in the metabolism of various drugs, the presence of this compound in herbal extracts from P. fruticosa could significantly alter drug pharmacokinetics, leading to unexpected effects [].

Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A6: Yes, researchers have explored SAR by synthesizing this compound derivatives and evaluating their inhibitory activity against CYP1A2. These studies revealed that modifications around the this compound core can significantly impact its potency, with some derivatives exhibiting nanomolar IC50 values against CYP1A2 [].

Q7: What synthetic routes are available for this compound?

A7: Several synthetic approaches have been developed for this compound, including:* Three-Step Synthesis from 2′-Hydroxyacetophenone: This protocol utilizes inexpensive starting materials and involves a Baker-Venkataraman rearrangement followed by intramolecular nucleophilic substitution [].* PhIO-Mediated Dehydrogenation: This method constructs the chromone skeleton via dehydrogenation of chromanones and has been successfully applied to the synthesis of this compound [].* Palladium-Catalyzed C-H Activation/Carbonylation: This approach utilizes palladium catalysis to construct the chromone-annelated coumarin core, allowing for facile substitutions and SAR exploration [].* Tributylphosphine-Catalyzed Tandem Acyl Transfer-Cyclization: This method employs a Lewis-base catalyzed reaction to efficiently synthesize this compound and its derivatives [, ].

Q8: Has this compound been investigated for its potential in treating diabetic cardiomyopathy?

A8: Yes, a network pharmacology study explored the therapeutic potential of this compound, alongside other compounds, for treating diabetic cardiomyopathy. The study suggests this compound might act on targets like ADRB2, contributing to the regulation of pathways like Adrenergic signaling in cardiomyocytes [].

Q9: What is the potential role of this compound in ginseng's immunomodulatory effects?

A9: Research indicates that this compound, as a constituent of ginseng, may play a role in the herb's immunomodulatory activities, specifically influencing macrophage function. This effect might be linked to the regulation of glutathione and choline metabolism, potentially influencing macrophage polarization towards the M2 phenotype [].

Q10: Are there any computational studies investigating this compound?

A10: Yes, molecular docking studies have been employed to investigate the interactions of this compound with various targets, including those involved in diabetic cardiomyopathy [] and cancer []. These simulations provide insights into the binding affinities and potential mechanisms of action of this compound.

Q11: What is the antioxidant activity of this compound?

A11: this compound, possessing isolated phenolic groups, exhibits moderate antioxidant activity. Cyclic voltammetry studies revealed an oxidation potential between 0.45 and 0.8 V, and it demonstrated some protective effects against lipid peroxidation and AAPH-mediated oxidation of serum albumin [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)